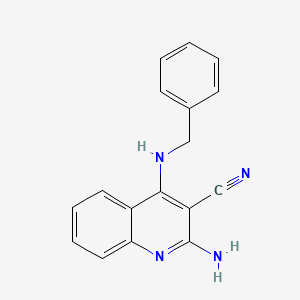

2-Amino-3-cyano-4-benzylaminoquinoline

Description

Properties

Molecular Formula |

C17H14N4 |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

2-amino-4-(benzylamino)quinoline-3-carbonitrile |

InChI |

InChI=1S/C17H14N4/c18-10-14-16(20-11-12-6-2-1-3-7-12)13-8-4-5-9-15(13)21-17(14)19/h1-9H,11H2,(H3,19,20,21) |

InChI Key |

XMNBZTMWILHWPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC3=CC=CC=C32)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-amino-3-cyano-4-benzylaminoquinoline and related compounds:

Table 1: Key Properties of Selected Quinoline Derivatives

Key Observations

Benzylamino at position 4 introduces a bulky aromatic moiety, which could enhance lipophilicity and membrane permeability relative to smaller substituents (e.g., methoxy groups in 4k and 4l) .

Biological Activity Compounds like 4k and 4l demonstrate the importance of aryl substituents (e.g., chlorophenyl, methoxyphenyl) in modulating antiparasitic or anticancer activity . The target compound’s benzylamino group may similarly interact with hydrophobic pockets in target proteins. 4-Amino-3-bromoquinoline is primarily a synthetic intermediate , whereas the target compound’s functional groups suggest direct pharmacological applicability.

Synthetic Challenges Pd-catalyzed cross-coupling methods used for 4k and 4l could theoretically be adapted for synthesizing the target compound, but regioselective introduction of the cyano and benzylamino groups may require optimization.

Q & A

Q. What are the common synthetic routes for 2-amino-3-cyano-4-benzylaminoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis often involves Pd-catalyzed cross-coupling reactions or multi-step substitutions. For example:

- Cross-coupling : A PdCl₂(PPh₃)₂/PCy₃ catalytic system in DMF with 2 M K₂CO₃ facilitates aryl-aryl bond formation. Reaction temperatures (80–100°C) and solvent polarity critically affect regioselectivity .

- Substitution reactions : Using 1,2-dimethoxyethane (DME) as a solvent with trifluoromethanesulfonic acid derivatives achieves nucleophilic substitution at the 4-position of quinoline scaffolds. Yields vary (50–75%) depending on stoichiometry and purification methods (e.g., column chromatography) .

Q. How is this compound structurally characterized?

Methodological Answer: Use a combination of:

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–N–C bond at 120.5° in fluorophenyl analogs) .

- ¹H/¹³C NMR : The amino (–NH₂) proton appears as a singlet (~δ 6.2 ppm), while benzyl protons split into multiplet patterns (δ 7.1–7.5 ppm) .

- IR spectroscopy : Strong absorption at ~2200 cm⁻¹ confirms the cyano group .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps in quinoline synthesis?

Methodological Answer:

- Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., PCy₃) enhances stability and reduces undesired β-hydride elimination .

- Solvent optimization : DMF outperforms THF in stabilizing Pd intermediates but requires rigorous drying to prevent hydrolysis .

- Additives : K₂CO₃ as a base minimizes side reactions compared to NaOAc, as shown in fluorophenylquinoline analogs .

Q. How to resolve contradictions in spectroscopic data for aminoquinoline derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic proton exchange (e.g., amino-quinoline tautomers) .

- Deuterated solvents : DMSO-d₆ suppresses hydrogen bonding, simplifying splitting patterns .

- Crystallographic validation : Correlate NMR/IR data with X-ray structures to confirm assignments .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA (IC₅₀ values) or nitric oxide suppression in macrophage models .

- Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .

- Docking simulations : Use AutoDock Vina to predict binding affinity to kinase domains (e.g., MAPK pathways) .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- DFT calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) for redox stability .

- MD simulations : Assess solvation effects and ligand-protein binding kinetics (e.g., 100-ns trajectories in GROMACS) .

- QSAR models : Correlate substituent electronegativity (e.g., –F vs. –OCH₃) with bioactivity using partial least squares regression .

Notes for Experimental Design

- Data reproducibility : Replicate reaction conditions (e.g., 2 M K₂CO₃ in DMF) with strict inert-atmosphere controls to ensure consistency .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.